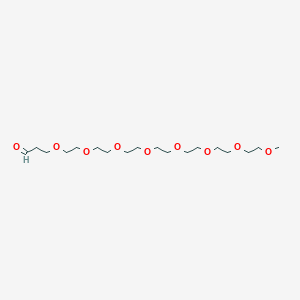

m-PEG8-aldehyde

Vue d'ensemble

Description

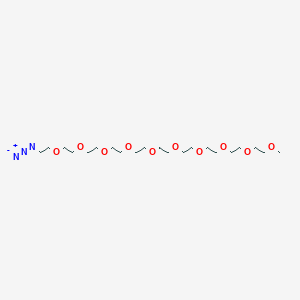

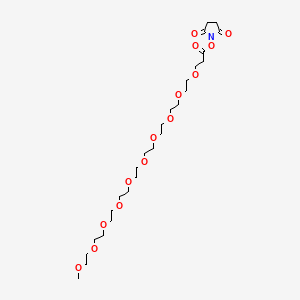

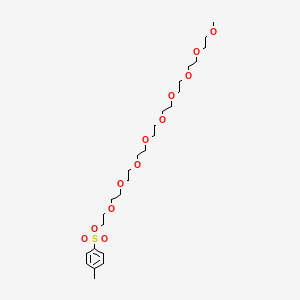

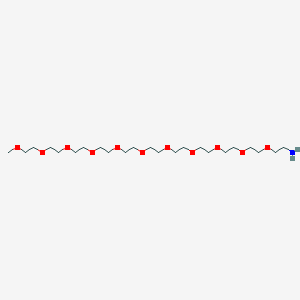

m-PEG8-aldehyde, also known as 3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanal, is a compound with the molecular formula C18H36O9 . It is a monodisperse PEG linker that is reactive to hydrazide and aminooxy groups, which are commonly used in biomolecular probes for labeling and crosslinking carbonyls (oxidized carbohydrates) .

Molecular Structure Analysis

The molecular weight of m-PEG8-aldehyde is 396.5 g/mol . The InChI string representation of its structure is InChI=1S/C18H36O9/c1-20-5-6-22-9-10-24-13-14-26-17-18-27-16-15-25-12-11-23-8-7-21-4-2-3-19/h3H,2,4-18H2,1H3 . The Canonical SMILES representation is COCCOCCOCCOCCOCCOCCOCCOCCC=O .

Chemical Reactions Analysis

While specific chemical reactions involving m-PEG8-aldehyde are not available, it’s known that aldehydes can undergo a variety of reactions, including oxidation, reduction, and nucleophilic addition .

Physical And Chemical Properties Analysis

m-PEG8-aldehyde has a molecular weight of 396.5 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 9 . It has a rotatable bond count of 24 . The exact mass and monoisotopic mass are 396.23593272 g/mol . The topological polar surface area is 90.9 Ų . The heavy atom count is 27 .

Applications De Recherche Scientifique

1. Nanocarrier Development for Drug Targeting

A study by Kale and Torchilin (2007) explored the synthesis of pH-sensitive PEG-PE conjugates derived from aliphatic and aromatic aldehydes. These conjugates exhibited controlled pH sensitivity, which is crucial for biological stimuli-mediated drug targeting. The micelles formed by these conjugates showed high sensitivity to acidic pH and stability at physiological pH, making them potential candidates for pharmaceutical nanocarriers that can release their cargo specifically at pathological sites or intracellular compartments with decreased pH, such as tumors or endosomes (Kale & Torchilin, 2007).

2. Protein Modification for Biotechnological Applications

Research by Inada et al. (1995) highlighted the use of PEG or its derivatives for modifying proteins and other bioactive molecules. This chemical modification improves the properties of therapeutic proteins, such as reduced immunoreactivity, prolonged clearance times, and enhanced biostability. Moreover, PEGylation increases the solubility and activity of enzymes in organic solvents, extending their application in organic syntheses and biotransformation processes (Inada et al., 1995).

3. Surface Modification for Reducing Nonspecific Interactions

Groll et al. (2005) studied the grafting of poly(ethylene glycol) (PEG) on surfaces to reduce nonspecific interactions with proteins. Their approach involved using linear methoxy terminated PEG-aldehyde and star-shaped PEG prepolymers to modify surfaces, resulting in effective prevention of protein adsorption. This research presents a promising strategy for creating surfaces with minimized protein binding for various biological and medical applications (Groll et al., 2005).

4. Enzyme Stability and Activity Enhancement

Lu et al. (2018) demonstrated the use of PEG, specifically monomethoxyl-polyethylene glycol aldehyde (mPEG-ALD), for enhancing the stability and activity of enzymes. They modified commercial cellulase with mPEG-ALD, resulting in modified cellulases that showed excellent stability and performance in hydrolyzing natural cellulose. This approach has significant implications for industrial biotechnology, particularly in the field of biofuel production (Lu et al., 2018).

Safety and Hazards

m-PEG8-aldehyde should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Orientations Futures

Mécanisme D'action

Target of Action

m-PEG8-aldehyde is a monodisperse PEG linker that primarily targets hydrazide and aminooxy groups . These groups are commonly used in biomolecular probes for labeling and crosslinking carbonyls (oxidized carbohydrates) . The aldehyde group in m-PEG8-aldehyde reacts specifically with these targets .

Mode of Action

The aldehyde group in m-PEG8-aldehyde forms a covalent bond with the hydrazide and aminooxy groups . This interaction results in the formation of a stable compound, which is soluble in aqueous media due to the hydrophilic PEG spacer .

Biochemical Pathways

It’s known that the compound is used in the synthesis of antibody-drug conjugates (adcs) . ADCs are designed to target specific cells, such as cancer cells, without affecting healthy cells. The m-PEG8-aldehyde linker plays a crucial role in this process by connecting the antibody to the drug molecule.

Pharmacokinetics

The hydrophilic peg spacer in the compound is known to increase its solubility in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The primary result of m-PEG8-aldehyde’s action is the formation of a stable compound with hydrazide and aminooxy groups . This compound can be used in the synthesis of ADCs , which are designed to deliver a drug directly to specific cells, thereby minimizing the impact on healthy cells.

Propriétés

IUPAC Name |

3-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O9/c1-20-5-6-22-9-10-24-13-14-26-17-18-27-16-15-25-12-11-23-8-7-21-4-2-3-19/h3H,2,4-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFQSSVTZOVAOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-PEG8-aldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

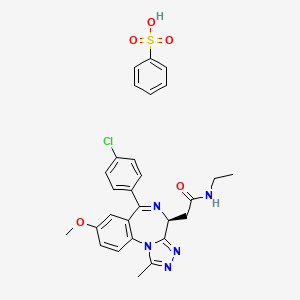

![2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide](/img/structure/B609211.png)

![4-methyl-N-[2-[[2-[(4-methylphenyl)sulfonylamino]phenyl]iminomethyl]phenyl]benzenesulfonamide](/img/structure/B609226.png)